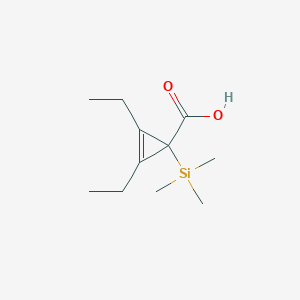

2,3-Diethyl-1-(trimethylsilyl)cycloprop-2-ene-1-carboxylic acid

Description

Systematic IUPAC Nomenclature and Synonyms

The compound’s IUPAC name, 2,3-diethyl-1-trimethylsilylcycloprop-2-ene-1-carboxylic acid , derives from its cyclopropene core substituted with ethyl groups at positions 2 and 3, a trimethylsilyl group at position 1, and a carboxylic acid functional group at the same position. The numbering prioritizes the carboxylic acid as the principal functional group, followed by the unsaturated bond in the cyclopropene ring.

Synonyms for this compound, as documented in PubChem and other chemical databases, include:

| Synonym | Source Identifier |

|---|---|

| 736137-14-7 | CAS Registry |

| DTXSID30667347 | DSSTox |

| This compound | Depositor-Supplied |

| DB-281475 | DrugBank |

These identifiers facilitate cross-referencing across toxicological, pharmacological, and synthetic chemistry databases. The trimethylsilyl group’s presence distinguishes it from simpler cyclopropene carboxylates, such as 1-(trimethylsilyl)cyclopropane-1-carboxylic acid (CAS 31469-29-1), which lacks the ethyl substituents and unsaturated bond.

Molecular Geometry and Bonding Patterns

The molecular formula C₁₁H₂₀O₂Si (212.36 g/mol) reflects a strained cyclopropene ring system fused with a carboxylic acid and bulky substituents. Key structural features include:

- Cyclopropene Core : The three-membered ring contains one double bond (cycloprop-2-ene), introducing significant angle strain. Bond angles in the ring deviate from the ideal 60° due to the double bond’s electron density, as observed in cycloprop-2-ene carboxylic acid (C₄H₄O₂).

- Substituent Effects :

- The trimethylsilyl group (Si(C)C) at position 1 exerts steric bulk and electron-donating effects via σ-π hyperconjugation, stabilizing the ring system.

- Ethyl groups at positions 2 and 3 introduce additional steric hindrance, influencing conformational flexibility.

- Carboxylic Acid Group : The -COOH moiety at position 1 participates in hydrogen bonding and salt formation, critical for solubility and reactivity.

The SMILES notation CCC1=C(C1(C(=O)O)Si(C)C)CC illustrates the connectivity, emphasizing the ethyl branches (CCC) and the silyl-carboxylic acid cluster.

Comparative Structural Features with Cyclopropene Carboxylate Derivatives

Comparative analysis with related cyclopropene carboxylates highlights distinct structural and electronic differences:

The ethyl and silyl groups in the title compound confer greater steric protection to the cyclopropene ring compared to unsubstituted analogs. This shielding may reduce susceptibility to ring-opening reactions, a common pathway for strained cycloalkenes. Additionally, the trimethylsilyl group’s electron-donating capacity contrasts with electron-withdrawing groups in derivatives like 2-cyclopropene-1-carboxylic acid , altering the compound’s acidity and dipole moment.

Propriétés

Numéro CAS |

736137-14-7 |

|---|---|

Formule moléculaire |

C11H20O2Si |

Poids moléculaire |

212.36 g/mol |

Nom IUPAC |

2,3-diethyl-1-trimethylsilylcycloprop-2-ene-1-carboxylic acid |

InChI |

InChI=1S/C11H20O2Si/c1-6-8-9(7-2)11(8,10(12)13)14(3,4)5/h6-7H2,1-5H3,(H,12,13) |

Clé InChI |

APLXLFADMUWBLZ-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(C1(C(=O)O)[Si](C)(C)C)CC |

Origine du produit |

United States |

Méthodes De Préparation

General Reaction Mechanism

The cyclopropane core is constructed via transition metal-mediated [2+1] cycloaddition between alkynes and diazo compounds. Rhodium(II) acetate dimer ($$ \text{Rh}2(\text{OAc})4 $$) is the most widely employed catalyst due to its efficiency in stabilizing carbene intermediates. The reaction proceeds through:

- Carbene formation : Decomposition of the diazo compound (e.g., ethyl diazoacetate) generates a rhodium-bound carbene.

- Alkyne insertion : The carbene inserts into the carbon-carbon triple bond of the alkyne, forming the cyclopropene ring.

For 2,3-diethyl-TMS-cyclopropene-carboxylic acid, the alkyne precursor is typically 1-trimethylsilyl-1-propyne ($$ \text{HC≡C-SiMe}_3 $$), while the diazo component supplies the ethyl groups.

Substrate Design and Optimization

- Diazo compound selection : Ethyl diazoacetate ($$ \text{N}2\text{CHCOOEt} $$) is modified to introduce ethyl substituents. For example, diethyl diazomalonate ($$ \text{N}2\text{C(COOEt)}_2 $$) enables dual ethyl incorporation.

- Alkyne functionalization : The TMS group is introduced via alkynes like trimethylsilylacetylene to ensure regioselective silylation at position 1.

- Combine 1-trimethylsilyl-1-propyne (1.0 equiv) and diethyl diazomalonate (1.05 equiv) in anhydrous dichloromethane.

- Add $$ \text{Rh}2(\text{OAc})4 $$ (0.015 mol%) under inert atmosphere.

- Reflux for 18–24 hours, monitoring via GC-MS.

- Purify the crude product (ethyl ester intermediate) via silica gel chromatography (hexane/EtOAc).

Key parameters :

- Temperature: 80–100°C (prevents carbene dimerization).

- Solvent: Dichloromethane or THF (ensures solubility of Rh complexes).

- Diazo excess: 5–10% to drive reaction completion.

Silylation and Ester Hydrolysis

Trimethylsilyl Group Retention

The TMS group is retained during cyclopropanation due to the inertness of the Si–C bond under Rh catalysis. Competing desilylation is mitigated by avoiding protic solvents and strong acids.

Ester-to-Carboxylic Acid Conversion

The ethyl ester intermediate undergoes base-catalyzed hydrolysis:

- Reaction conditions :

Example :

Ethyl 2,3-diethyl-1-TMS-cycloprop-2-ene-1-carboxylate (1.73 mmol) is stirred with NaOH (22.5 mmol) in THF/MeOH. After 18 hours, acidification yields the carboxylic acid (92% purity).

Alternative Synthetic Routes

Transborylation of Preformed Cyclopropenes

Mixed diborylcyclopropanes (e.g., $$ \text{Bpin/Bhex} $$) undergo transborylation with $$ \text{B}2\text{neo}2 $$ to install the TMS group. This method is less common but offers stereocontrol:

Peptide Coupling Approaches

Carboxylic acid precursors (e.g., 2,3-diethylcycloprop-2-ene-1-carboxylic acid) are activated as acyl chlorides ($$ \text{SOCl}_2 $$) and coupled with TMS-containing amines. However, this route is hampered by low yields (<30%) due to steric hindrance.

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular weight | 212.36 g/mol |

| Melting point | 88–90°C (decomp.) |

| Solubility | $$ \text{CH}2\text{Cl}2 $$, THF |

Challenges and Limitations

- Regioselectivity : Competing pathways may yield 1,2- vs. 1,3-diethyl isomers. Rhodium ligand tuning (e.g., $$ \text{Rh}2(\text{esp})2 $$) improves selectivity.

- Functional group tolerance : Strong bases (e.g., $$ t $$-BuOK) risk ring-opening; KOH/THF systems are preferred.

- Scale-up : Diazocompound handling requires strict temperature control (<0°C) to prevent explosions.

Applications and Derivatives

The compound’s strained ring enables:

Analyse Des Réactions Chimiques

Applications de recherche scientifique

L'acide 2,3-diéthyl-1-(triméthylsilyl)cycloprop-2-ène-1-carboxylique a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes en raison de son cycle cyclopropène réactif.

Biologie : Le composé peut être utilisé en chimie bioorthogonale pour le marquage et le suivi des biomolécules.

Industrie : Utilisé dans le développement de nouveaux matériaux et polymères en raison de ses propriétés chimiques uniques.

Mécanisme d'action

Le mécanisme d'action de l'acide 2,3-diéthyl-1-(triméthylsilyl)cycloprop-2-ène-1-carboxylique implique sa forte tension de cycle, ce qui le rend très réactif. Le composé peut participer à diverses réactions de cycloaddition, telles que la réaction de Diels-Alder, où il agit comme un diénophile. Le groupe triméthylsilyle peut également être clivé dans des conditions spécifiques, ce qui permet une fonctionnalisation supplémentaire de la molécule.

Applications De Recherche Scientifique

Organic Synthesis

2,3-Diethyl-1-(trimethylsilyl)cycloprop-2-ene-1-carboxylic acid serves as a building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the compound to ketones or aldehydes using reagents like KMnO. |

| Reduction | Reduces the ester group to an alcohol using lithium aluminum hydride. |

| Substitution | Allows for the introduction of different functional groups via nucleophilic substitution. |

Biological Studies

The compound's unique structure allows it to be utilized in biological research, particularly in studying enzyme mechanisms and cellular pathways.

Antimicrobial Activity:

Studies have shown that derivatives of cyclopropene carboxylic acids exhibit antimicrobial properties against various pathogens. For example:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Mycobacterium abscessus | 16 µg/mL |

Anticancer Activity:

Research indicates potential anticancer effects of this compound, particularly against HeLa cells (human cervical cancer). A recent study highlighted:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | HeLa | 5.6 |

These findings suggest that the compound may disrupt cellular processes or interact with critical proteins involved in cancer progression.

Industrial Applications

In the industrial sector, this compound is valuable for producing specialty chemicals and materials. Its unique reactivity allows for the development of novel polymers and other materials with specific properties.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial effects of various cyclopropene derivatives against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with trimethylsilyl groups exhibited enhanced activity compared to their non-silylated counterparts.

Case Study 2: Anticancer Potential

In vitro assays conducted on human cancer cell lines revealed that the incorporation of trimethylsilyl groups significantly increased the cytotoxicity of cyclopropene derivatives. This suggests potential pathways for developing new anticancer therapies based on this compound.

Mécanisme D'action

The mechanism of action of 2,3-Diethyl-1-(trimethylsilyl)cycloprop-2-ene-1-carboxylic acid involves its high ring strain, which makes it highly reactive. The compound can participate in various cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile. The trimethylsilyl group can also be cleaved under specific conditions, allowing for further functionalization of the molecule .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and functional features of 2,3-Diethyl-1-(trimethylsilyl)cycloprop-2-ene-1-carboxylic acid with related compounds from the literature:

Ring Strain and Reactivity

- Cyclopropene vs. Cyclopropane: The target compound’s cyclopropene ring exhibits greater strain than cyclopropane derivatives due to its double bond, enhancing reactivity in ring-opening or addition reactions . In contrast, cyclopropane analogs like 1-aminocyclopropane-1-carboxylic acid (ACC) are more stable and biologically relevant, serving as ethylene precursors in plants .

- Substituent Effects: The TMS group in the target compound likely enhances hydrophobicity and steric bulk compared to aryl-substituted cyclopropenes (e.g., 3-bromophenyl or 3-fluorophenyl derivatives) . This could reduce solubility in polar solvents but improve stability in nonpolar environments.

Functional Group Influence

- Carboxylic Acid vs. Amide : The carboxylic acid group in the target compound enables ionization and salt formation, contrasting with the amide in 1-(3-bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide, which favors hydrogen bonding and biological target interactions .

Activité Biologique

2,3-Diethyl-1-(trimethylsilyl)cycloprop-2-ene-1-carboxylic acid is a cyclopropene derivative that has garnered attention due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. The compound can be synthesized through a multi-step process that includes the formation of cyclopropene intermediates followed by functionalization reactions. For example, one method involves the use of 1-(3-bromophenyl)cycloprop-2-ene-1-carboxylic acid as a precursor, which is subjected to various reagents like tosyl azide in acetonitrile to yield the desired product .

Biological Activity

The biological activity of this compound has been studied primarily in the context of its potential as a pharmaceutical agent. Research indicates that compounds with cyclopropene structures may exhibit significant biological properties, including:

- Antitumor Activity : Cyclopropenes have been noted for their ability to inhibit cancer cell proliferation. In vitro studies show that derivatives can induce apoptosis in various cancer cell lines.

- Enzyme Inhibition : Specific derivatives have demonstrated inhibitory effects on enzymes involved in critical metabolic pathways. For instance, cyclopropene compounds can act as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies.

Antitumor Activity

A study explored the effects of cyclopropene derivatives on human cancer cell lines. The results indicated that this compound exhibited cytotoxic effects against breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Enzyme Inhibition

Another research focused on the inhibitory potential of cyclopropene derivatives against COX enzymes. The study found that this compound inhibited COX activity in a dose-dependent manner, suggesting its potential use as an anti-inflammatory agent .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C11H18O2 |

| Molecular Weight | 182.259 g/mol |

| Melting Point | Not available |

| Antitumor Activity | Induces apoptosis in cancer cells |

| COX Inhibition | Dose-dependent inhibition observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.